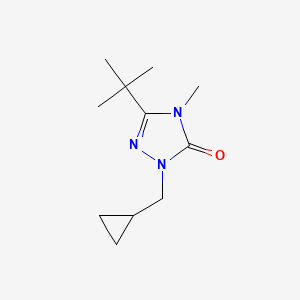

3-tert-butyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

5-tert-butyl-2-(cyclopropylmethyl)-4-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)9-12-14(7-8-5-6-8)10(15)13(9)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNCDXWIRBDCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)N1C)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-tert-butyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazine derivatives with suitable carbonyl compounds, followed by cyclization and functional group modifications. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process. Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-tert-butyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-tert-butyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Features of Key Triazolone Derivatives

Key Observations :

- Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., hydroxyl or amino groups), which may enhance bioavailability .

- Electron Effects : The electron-donating tert-butyl group may reduce acidity (higher pKa) relative to electron-withdrawing substituents (e.g., chlorophenyl) .

Comparison with Analogous Syntheses :

- Carfentrazone-ethyl : Requires fluorinated intermediates and elevated-temperature fluorination steps, increasing synthetic complexity .

- Schiff Base Derivatives: Compounds like 4-(4-hydroxybenzylidenamino)-triazolones involve condensation with aromatic aldehydes, yielding planar structures with enhanced antioxidant activity .

Acid-Base Properties (pKa)

Table 2: pKa Values of Triazolone Derivatives in Non-Aqueous Media

*Estimated based on substituent effects. The tert-butyl group raises pKa compared to electron-withdrawing groups, reducing acidity .

Antimicrobial and Antifungal Activity :

Triazolones with bulky substituents (e.g., tert-butyl) show enhanced activity against Gram-positive bacteria due to improved membrane interaction . However, the target compound’s cyclopropylmethyl group may limit solubility, reducing efficacy compared to more polar analogs .

Antioxidant Capacity :

- Radical Scavenging: The target compound likely exhibits moderate activity, as tert-butyl groups are less effective at stabilizing radicals compared to phenolic or amino substituents .

- Metal Chelation: Limited capability due to the absence of strong electron-donating groups (e.g., hydroxyl or thiol) .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | Metal Chelating (%) | Reference Antioxidant (BHT) | |

|---|---|---|---|---|

| Target Compound | 35–40%* | <10%* | BHT: 95% | |

| 4-(4-Diethylaminobenzylidenamino)-... | 60–65% | 20–25% | BHT: 95% |

*Predicted based on structural analogs.

Computational and Spectroscopic Studies

- NMR Spectroscopy : The cyclopropylmethyl group generates distinct upfield shifts in ¹H-NMR (δ ~0.8–1.2 ppm for cyclopropane protons) compared to ethyl or methyl substituents .

Biological Activity

3-tert-butyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the triazole class. Triazoles are noted for their diverse applications in pharmaceuticals and agriculture due to their biological activity and ability to interact with various molecular targets. This article explores the biological activity of this specific triazole derivative, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H17N3O

- Molecular Weight : 195.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring structure facilitates binding to various biological targets, which can result in enzyme inhibition or modulation of signaling pathways. The presence of the tert-butyl and cyclopropylmethyl groups enhances the compound's lipophilicity and binding affinity.

Antifungal Activity

Research has demonstrated that triazoles exhibit significant antifungal properties. For instance, modifications in the triazole structure can enhance potency against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. In comparative studies, derivatives of triazoles have shown varying degrees of effectiveness based on structural modifications.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.

Study on Lipophilicity and Metabolic Stability

A comparative analysis was conducted to evaluate the lipophilicity and metabolic stability of various triazole derivatives. The study found that compounds with tert-butyl groups exhibited increased log values, indicating enhanced lipophilicity compared to their analogs. This property is crucial for drug design as it influences absorption and distribution within biological systems .

| Compound | Log Value | Metabolic Stability (CL int) |

|---|---|---|

| Original Triazole | 2.11 | 11 mg min μL |

| Tert-butyl Analog | 2.51 | 16 mg min μL |

Anticancer Potential

In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. For example, one study highlighted a derivative's ability to inhibit glioma cell proliferation through multiple mechanisms including activation of necroptosis pathways .

Q & A

Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.